3-(Oxan-4-yl)morpholine
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Overview
Description
3-(Oxan-4-yl)morpholine is a heterocyclic organic compound that features both an oxygen and a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)morpholine typically involves the reaction of morpholine with tetrahydropyran. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while substitution reactions can produce various substituted morpholine derivatives .
Scientific Research Applications
3-(Oxan-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)morpholine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups attached to it. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Morpholine: A simpler analog with similar chemical properties.
Tetrahydropyran: Shares the oxygen-containing ring structure but lacks the nitrogen atom.
Piperidine: Another nitrogen-containing heterocycle with different reactivity.
Uniqueness: 3-(Oxan-4-yl)morpholine is unique due to its combined oxygen and nitrogen heteroatoms within the same ring, which imparts distinct chemical reactivity and potential for diverse applications .
Biological Activity
3-(Oxan-4-yl)morpholine is a heterocyclic compound characterized by a morpholine ring substituted with an oxane group at the 3-position. Its molecular formula is C₉H₁₇NO₂, and it features both amine and ether functional groups, which contribute to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of this compound includes:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Oxane Group : A tetrahydrofuran-like structure contributing to its reactivity.
The unique substitution pattern of the oxane group at the 4-position is believed to influence its biological activity compared to other morpholine derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives of morpholine have been documented to possess antimicrobial properties, suggesting that this compound may also demonstrate such effects. Preliminary studies hint at its potential efficacy against various microbial strains, although specific data on this compound itself remains limited.
Anticancer Activity
The anticancer potential of morpholine derivatives has been explored in various studies. Notably, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation. For example, some morpholine-based compounds have been identified as potent inhibitors of PI3K, a key enzyme in cancer cell signaling pathways . While direct studies on this compound are still emerging, its structural characteristics suggest it could interact with biological targets relevant to cancer treatment.
Synthesis and Characterization
This compound can be synthesized through various methods, including ring-opening reactions and cycloaddition reactions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds illustrates the unique features of this compound:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Morpholine | Heterocyclic amine | Antimicrobial, anticancer | Basic properties due to amine |
3-(Oxan-3-yl)morpholine | Heterocyclic amine | Limited studies | Different oxane positioning |
N-Methylmorpholine | Heterocyclic amine | Antimicrobial | Methyl substitution enhances solubility |
2-Methylmorpholine | Heterocyclic amine | Anticancer | Increased lipophilicity |
This compound | Heterocyclic amine | Potentially antimicrobial | Unique substitution pattern affecting activity |
Future Directions
The biological activity of this compound presents avenues for further research. Future studies should focus on:
- In vitro and In vivo Testing : Comprehensive testing against various cancer cell lines and microbial strains.
- Mechanistic Studies : Understanding the molecular interactions between this compound and specific biological targets.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to its structure influence biological activity.
Properties
IUPAC Name |
3-(oxan-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-12-6-3-10-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIZDOPRLFKJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2COCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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